molecular formula C10H12FNO2 B15240310 Ethyl3-amino-4-fluoro-2-methylbenzoate

Ethyl3-amino-4-fluoro-2-methylbenzoate

Cat. No.: B15240310
M. Wt: 197.21 g/mol
InChI Key: VPKAALIYIMEABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-fluoro-2-methylbenzoate (C₁₀H₁₂FNO₂, MW: 197.21 g/mol) is a substituted benzoic acid ester featuring an amino group at position 3, a fluorine atom at position 4, and a methyl group at position 2.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 3-amino-4-fluoro-2-methylbenzoate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3,12H2,1-2H3

InChI Key

VPKAALIYIMEABW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-fluoro-2-methylbenzoate typically involves the esterification of 3-amino-4-fluoro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Ethyl 3-amino-4-fluoro-2-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Types of Reactions:

    Oxidation: Ethyl 3-amino-4-fluoro-2-methylbenzoate can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.

    Substitution: The fluoro substituent on the benzene ring can be replaced by other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-4-fluoro-2-methylbenzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-fluoro-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluoro groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern (amino, fluoro, methyl) distinguishes this compound from related esters. Key comparisons include:

Compound Name Substituents Boiling Point (°C) Density (g/cm³) Key Applications
Ethyl 3-amino-4-fluorobenzoate 3-NH₂, 4-F 285.5 (predicted) 1.218 (predicted) Pharmaceutical intermediates
Methyl 2-((triazine-based esters) Triazine + sulfonylurea groups N/A N/A Herbicides (e.g., triflusulfuron-methyl)
Ethyl 4-fluoro-3-nitrobenzoate 4-F, 3-NO₂ N/A N/A Synthetic intermediates
Ethyl 4-((tetrafluoropropoxy)benzoate 4-tetrafluoropropoxy N/A N/A Fluorinated drug candidates

Key Observations :

  • Amino vs.
  • Methyl Group Impact: The 2-methyl group in the target compound increases steric hindrance compared to ethyl 3-amino-4-fluorobenzoate, which may affect crystallization behavior and synthetic yields .

Stability and Functional Group Interactions

  • Amino-Fluoro Synergy: The fluorine atom at position 4 enhances electron-withdrawing effects, stabilizing the aromatic ring against electrophilic attacks. The amino group at position 3 may participate in hydrogen bonding, improving thermal stability compared to non-amino analogs .
  • Comparative Stability : Sulfonylurea-based esters (e.g., metsulfuron-methyl ) exhibit higher hydrolytic stability due to sulfonyl linkages, whereas the target compound’s ester group may be more labile under acidic/basic conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.